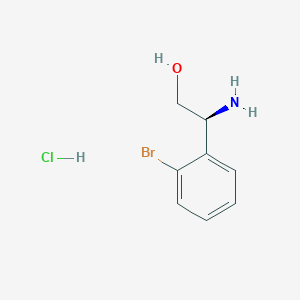

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride, also known as ABE, is a chiral molecule that has been extensively studied due to its potential applications in the field of asymmetric synthesis. ABE is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

1. Ethanol's Biological Actions and Receptor Desensitization

Ethanol's biological effects are mediated through its interaction with various receptors, including ion channels sensitive to ethanol concentrations found in pharmacology. This interaction significantly impacts receptor desensitization, playing a crucial role in ethanol's pharmacological effects and its influence on body functions. Understanding these interactions is essential for elucidating ethanol's diverse actions, including potential therapeutic applications (Dopico & Lovinger, 2009).

2. Therapeutic Applicability of Phenolic Compounds

Phenolic compounds like tyrosol and hydroxytyrosol, which share structural similarities with ethanol derivatives, exhibit potent antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings highlight the potential for using similar compounds in various medical and dental applications, underscoring the importance of research into ethanol derivatives for therapeutic use (Ramos et al., 2020).

3. Bio-Ethanol for Hydrogen Production

Research into reforming bio-ethanol for hydrogen production is a promising avenue for renewable energy, showcasing the role of catalysts and operating conditions in optimizing hydrogen production from ethanol. This application demonstrates the potential of ethanol and its derivatives in contributing to sustainable energy solutions (Ni et al., 2007).

4. Ethanol Production from Lignocellulosic Biomass

The conversion of lignocellulosic biomass to ethanol, a renewable energy source, involves overcoming challenges in the hydrolysis process to produce reducing sugars efficiently. This research area explores the potential of ethanol and related compounds in alternative energy production, emphasizing the importance of improving yield and reducing production costs (Sun & Cheng, 2002).

properties

IUPAC Name |

(2S)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGMOICMCKSHB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)